(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]pentanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5.ClH/c8-3-5(10)9-4(7(13)14)1-2-6(11)12;/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCTDUUSFCPMD-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Challenges
The target compound, with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]pentanedioic acid hydrochloride (C₉H₁₆ClN₃O₆; MW 297.7 g/mol), consists of L-glutamic acid (Glu) conjugated to a glycylglycine (Gly-Gly) dipeptide via an amide bond. The (2S) configuration ensures the L-stereochemistry of the glutamic acid residue, critical for biological activity. Key synthetic challenges include:
- Stereochemical integrity : Preventing racemization during amide bond formation.
- Selective protection : Differentiating between the α- and γ-carboxyl groups of glutamic acid.
- Hydrochloride salt formation : Ensuring quantitative protonation of the terminal amine.
Synthetic Routes
Solution-Phase Stepwise Synthesis
This method involves sequential coupling of glycine units to L-glutamic acid, followed by hydrochloride salt formation.
Step 1: Protection of L-Glutamic Acid
- γ-Carboxyl protection : L-glutamic acid is esterified at the γ-carboxyl using methyl chloroformate in methanol, yielding L-glutamic acid γ-methyl ester.
- α-Amino protection : The α-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Intermediate : Boc-Glu(OMe)-OH
Step 2: Glycine Coupling
- Activation : Boc-Glu(OMe)-OH is activated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).
- Coupling : Reacted with glycine methyl ester hydrochloride, yielding Boc-Gly-Glu(OMe)-OMe.
- Deprotection : Boc group is removed with 4 M HCl in dioxane, forming H-Gly-Glu(OMe)-OMe·HCl.
Step 3: Second Glycine Coupling
- Activation : H-Gly-Glu(OMe)-OMe·HCl is neutralized and coupled with Boc-glycine using HOBt/EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection : Boc removal with HCl yields H-Gly-Gly-Glu(OMe)-OMe·HCl.
Step 4: Saponification and Salt Formation
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers higher purity and reduced racemization risks.
Resin and Protection Strategy
- Resin : Wang resin preloaded with Fmoc-Glu-OAll (allyl ester) for γ-carboxyl protection.
- Fmoc deprotection : 20% piperidine in DMF.
Coupling Steps
- First glycine : Fmoc-Gly-OH activated with HBTU/N-methylmorpholine (NMM) in DMF.
- Second glycine : Repeat coupling with Fmoc-Gly-OH.
- Glutamic acid deprotection : Allyl ester removed with Pd(PPh₃)₄ and phenylsilane.
Cleavage and Isolation
Optimization and Challenges
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities .
Biology
- Biochemical Pathways: It is studied for its role in various biochemical pathways, particularly in amino acid metabolism and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in metabolic studies .
Medicine
- Therapeutic Potential: Research indicates that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride may exhibit therapeutic properties, including:
The biological activity of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride can be categorized into several key areas:
- Enzyme Interaction:
- Cellular Effects:
Case Studies and Research Findings
Several studies have documented the effects and applications of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride:
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Folate Derivatives (H₄Folate and Analogs)
Compounds such as H₄folate (tetrahydrofolic acid) and 5-CH₃-H₄folate (5-methyltetrahydrofolate) share a pentanedioic acid backbone but differ in functional groups and biological roles:
Key Difference : Trofinetide targets neurological pathways, while folate derivatives are essential for cellular metabolism and methylation .
Amino Acid Hydrochloride Salts
Compounds like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride () and (2S)-2,5-Diaminopentanamide dihydrochloride () share hydrochloride salt forms but differ in side chains:
| Parameter | Trofinetide | (2S)-2-Amino-4-methoxy-butanoic acid HCl | (2S)-2,5-Diaminopentanamide diHCl |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₁N₃O₆·HCl | C₅H₁₂ClNO₃ | C₅H₁₃N₃O·2HCl |
| Key Groups | Acetylated amine, pyrrolidine | Methoxy, butanoic acid | Diaminopentanamide |
| Bioactivity | Neuroprotective | Unknown (research chemical) | Uncharacterized (limited toxicity data) |
Key Difference: Trofinetide’s complex structure enables CNS activity, while simpler amino acid salts lack defined therapeutic roles .
Trofinetide
Folate Analogs
- Half-Life : 3–4 hours (5-CH₃-H₄folate).
- Safety : Well-tolerated; excess intake linked to neuropathy.
Biological Activity
(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride, commonly referred to as a synthetic amino acid derivative, has garnered interest in various scientific fields due to its potential biological activities. This compound is characterized by the presence of an amino group, a carboxyl group, and a hydrochloride salt, enhancing its solubility in water and facilitating its interaction with biological systems.
The molecular formula for (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride is with a molecular weight of 233.24 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions.
Research indicates that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise molecular mechanisms remain under investigation, but preliminary studies suggest that it may influence metabolic pathways associated with amino acid metabolism and protein synthesis.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Interaction
Studies have shown that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, it may influence the activity of enzymes responsible for amino acid catabolism and synthesis.
2. Therapeutic Potential
The compound is being investigated for potential therapeutic applications, including:
- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Role in Disease Management: It has been explored for its potential role in managing conditions such as diabetes and obesity by modulating metabolic pathways .
3. Cellular Effects
Research indicates that this compound may influence cellular processes such as:
- Cell Proliferation: It has been noted to affect the proliferation of certain cell lines, suggesting a role in cancer research .
- Apoptosis: There is evidence to suggest that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the effects of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride:
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to improve metabolic stability without compromising target affinity?
- Methodological Answer : Systematic substitution of the acetylated amino group with bioisosteres (e.g., cyclopropylamide) followed by microsomal stability assays (human liver microsomes + NADPH). Retain the pentanedioic acid backbone to preserve target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
